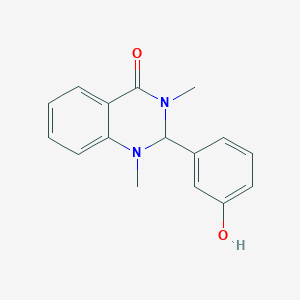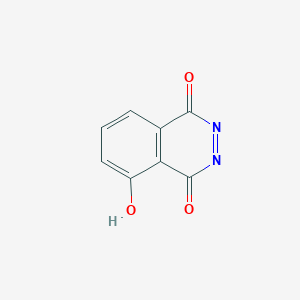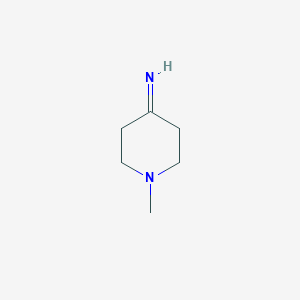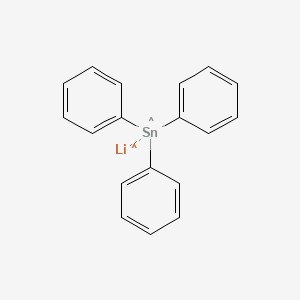
1,2-Diethyl-2-propylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl-2-propylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms. This particular compound is characterized by its unique substitution pattern, where two ethyl groups and one propyl group are attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 1,2-Diethyl-2-propylpiperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable amine with diethyl and propyl halides in the presence of a base can lead to the formation of the desired piperidine derivative. Industrial production methods often utilize catalytic hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst . This approach ensures high yields and purity of the final product.
Chemical Reactions Analysis
1,2-Diethyl-2-propylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium or rhodium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Scientific Research Applications
1,2-Diethyl-2-propylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives, which are valuable in drug discovery and development.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as analgesic, anti-inflammatory, and antipsychotic properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Diethyl-2-propylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and producing pharmacological effects .
Comparison with Similar Compounds
1,2-Diethyl-2-propylpiperidine can be compared with other piperidine derivatives such as:
Piperidine: The parent compound with no additional substituents.
1-Methylpiperidine: A derivative with a single methyl group attached to the nitrogen atom.
2,6-Dimethylpiperidine: A derivative with two methyl groups attached to the carbon atoms adjacent to the nitrogen. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89214-87-9 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
1,2-diethyl-2-propylpiperidine |
InChI |
InChI=1S/C12H25N/c1-4-9-12(5-2)10-7-8-11-13(12)6-3/h4-11H2,1-3H3 |
InChI Key |
YBDGWNJDYLUUFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCN1CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14150367.png)
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide](/img/structure/B14150372.png)


![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)



![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)

![[2-(2-Methoxyethoxy)ethoxy]ethene](/img/structure/B14150451.png)


